molecular formula C11H14FNO B13275251 N-(3-fluorophenyl)-2-methyloxolan-3-amine

N-(3-fluorophenyl)-2-methyloxolan-3-amine

Cat. No.: B13275251
M. Wt: 195.23 g/mol
InChI Key: PFANCMKLLNEDQG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-methyloxolan-3-amine is a heterocyclic amine featuring a 2-methyl-substituted oxolane (tetrahydrofuran) ring and a 3-fluorophenyl group attached to the amine nitrogen. This compound’s structure combines the conformational rigidity of the oxolane ring with the electronic effects of the fluorine substituent, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C11H14FNO/c1-8-11(5-6-14-8)13-10-4-2-3-9(12)7-10/h2-4,7-8,11,13H,5-6H2,1H3

InChI Key

PFANCMKLLNEDQG-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-methyloxolan-3-amine typically involves the reaction of 3-fluoroaniline with an appropriate oxolane derivative under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the amine group of 3-fluoroaniline attacks the electrophilic carbon of the oxolane ring, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-2-methyloxolan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be employed in the study of biological processes and interactions due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which N-(3-fluorophenyl)-2-methyloxolan-3-amine exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxolane ring and amine group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Oxolane vs. Oxetane Rings : The 5-membered oxolane ring in the target compound offers reduced ring strain compared to the 3-membered oxetane derivatives (e.g., 3k and ). This difference influences stability and synthetic accessibility, with oxetanes often requiring milder conditions for functionalization .
  • Halogen Substituents : Fluorine’s electronegativity (3.98 Pauling scale) contrasts with chlorine (3.16) and bromine (2.96), affecting electronic distribution. The 3-fluorophenyl group in the target compound may enhance dipole interactions in biological systems compared to bulkier halogenated analogs .
  • Phenyl Substitution Patterns: The 3-fluorophenyl group in the target compound is meta to the amine, whereas analogs like N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine () feature para-chloro and ortho-methyl groups.

Biological Activity

N-(3-fluorophenyl)-2-methyloxolan-3-amine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and comparative data with similar compounds.

1. Structural Characteristics

This compound is characterized by:

  • Molecular Formula : C12_{12}H16_{16}FNO
  • Molecular Weight : Approximately 195.23 g/mol
  • Structural Features : The compound contains a methyloxolane ring, an amine group, and a fluorinated phenyl moiety, which may enhance its binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including proteins and nucleic acids. The presence of the fluorophenyl group is believed to improve the compound's binding affinity to specific targets, which can lead to diverse biological effects such as:

  • Antimicrobial Activity : Compounds with similar structures have shown promise in inhibiting bacterial growth and exhibiting antifungal properties.
  • Anti-inflammatory Effects : Research indicates potential applications in reducing inflammation through modulation of inflammatory pathways.

2.2 Comparative Studies

Comparative studies highlight the biological activity of this compound against other related compounds. For instance:

Compound NameMolecular FormulaNotable Activity
This compoundC12_{12}H16_{16}FNOAntimicrobial, anti-inflammatory
N-(3-chlorophenyl)-2-methyloxolan-3-amineC12_{12}H16_{16}ClNOSimilar activities with variations
N-(4-bromophenyl)-2-methyloxolan-3-amineC12_{12}H16_{16}BrNOInvestigated for anticancer effects

This table illustrates how variations in halogen substituents can influence biological activity, suggesting that fluorination may enhance specific therapeutic profiles.

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity towards certain enzymes involved in metabolic pathways. For example, assays conducted on human cell lines indicated that the compound effectively inhibited the activity of specific kinases associated with cancer progression.

3.2 In Vivo Applications

Preliminary in vivo studies have shown promise for this compound in pain management models. The compound was tested in rodent models for neuropathic pain, demonstrating antinociceptive properties without significant motor deficits, indicating a favorable safety profile for potential therapeutic use .

4. Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Key areas of focus include:

  • Target Identification : Understanding the specific molecular targets that mediate its effects.
  • Structure-Activity Relationship (SAR) : Investigating how structural modifications can optimize efficacy and reduce side effects.
  • Therapeutic Applications : Exploring broader applications in treating inflammatory diseases and infections.

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